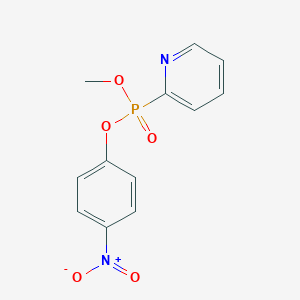
Methyl 4-nitrophenyl pyridin-2-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-nitrophenyl pyridin-2-ylphosphonate is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phosphonate group attached to a pyridine ring, with a nitrophenyl group as a substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-nitrophenyl pyridin-2-ylphosphonate typically involves the reaction of 4-nitrophenol with pyridin-2-ylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:
4-nitrophenol+pyridin-2-ylphosphonic dichloride→Methyl 4-nitrophenyl pyridin-2-ylphosphonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitrophenyl pyridin-2-ylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
Methyl 4-nitrophenyl pyridin-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Methyl 4-nitrophenyl pyridin-2-ylphosphonate involves its interaction with molecular targets through its phosphonate and nitrophenyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context of its use. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-nitrophenyl phosphate
- Pyridin-2-ylphosphonic acid
- 4-nitrophenyl pyridine
Uniqueness
Methyl 4-nitrophenyl pyridin-2-ylphosphonate is unique due to the combination of its phosphonate and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Properties
CAS No. |
61865-00-7 |
|---|---|
Molecular Formula |
C12H11N2O5P |
Molecular Weight |
294.20 g/mol |
IUPAC Name |
2-[methoxy-(4-nitrophenoxy)phosphoryl]pyridine |
InChI |
InChI=1S/C12H11N2O5P/c1-18-20(17,12-4-2-3-9-13-12)19-11-7-5-10(6-8-11)14(15)16/h2-9H,1H3 |
InChI Key |
NFWCISRTBAJEBA-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=CC=N1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















